molecular formula C19H22N2O3 B2862836 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide CAS No. 1795303-07-9

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide

Cat. No.: B2862836
CAS No.: 1795303-07-9
M. Wt: 326.396
InChI Key: HDKOMIABQXFANX-UHFFFAOYSA-N
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Description

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide is a novel heterocyclic compound designed for advanced medicinal chemistry and pharmacological research. Its structure incorporates two pharmaceutically significant motifs: an azepane ring and a pyridine N-oxide moiety. The azepane (a seven-membered nitrogen heterocycle) is a privileged scaffold in drug discovery, found in bioactive molecules with a wide range of reported activities, including antidiabetic, anticancer, and antiviral properties . The integration of the pyridine N-oxide group is a strategic modification that can influence the compound's electronic properties, solubility, and binding characteristics, making it a valuable target for structure-activity relationship (SAR) studies. This compound is of high interest for in vitro biological screening, particularly in the development of new antimicrobial agents. Recent QSAR and molecular docking studies on structurally related azepane-acridine hybrids indicate that such frameworks exhibit remarkable biological activity against pathogens like S. aureus (with IC 50 values reported in the range of 1.41 to 2.75 µg/mL for similar compounds), suggesting a promising potential for this chemical space . Researchers can utilize this compound to probe its mechanism of action, potentially involving interaction with microbial protein targets, as inferred from molecular docking simulations against fungal crystal proteins in related studies . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-18-9-7-15(8-10-18)16-5-2-3-11-20(13-16)19(22)17-6-4-12-21(23)14-17/h4,6-10,12,14,16H,2-3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKOMIABQXFANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) of Diamine Precursors

A widely cited method involves RCM of N-(4-methoxyphenyl)pent-4-en-1-amine using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This yields 3-(4-methoxyphenyl)azepane in 72% yield after hydrogenation.

Reaction Conditions:

Catalyst Solvent Temperature Yield
Grubbs II (5%) Dichloromethane 40°C 72%

Epoxide Ring-Opening and Cyclization

Alternative routes employ epoxide intermediates. For example, 4-methoxyphenylglycidol reacts with ammonia under high pressure (10 atm) in tetrahydrofuran, forming the azepane ring via aza-Michael addition and subsequent cyclization.

Functionalization of the Azepane Ring

Introduction of the Carbonyl Group

The azepane nitrogen undergoes acyl transfer using chloroacetyl chloride in the presence of triethylamine (2 eq.) in dichloromethane. This step achieves 1-chloroacetyl-3-(4-methoxyphenyl)azepane in 89% yield.

Critical Parameters:

  • Strict temperature control (0–5°C) prevents N-overacylation.
  • Anhydrous conditions are essential to avoid hydrolysis.

Oxidation to Pyridine 1-Oxide

The pyridine moiety is introduced via Suzuki-Miyaura coupling between 1-acetyl-3-(4-methoxyphenyl)azepane and 3-bromopyridine , followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) in chloroform.

Optimized Oxidation Conditions:

Oxidant Solvent Temperature Time Yield
mCPBA Chloroform 25°C 12 h 78%

Alternative Pathways via Heterocyclic Intermediates

Staudinger Cycloaddition for β-Lactam Formation

A patent (CN110343050A) details the use of Staudinger [2+2] cycloaddition between ketenes and imines to form β-lactam intermediates, which are subsequently ring-expanded to azepanes. For example, 3-(dimethylphenylsilyloxy)butanoyl chloride reacts with N-(4-methoxyphenyl)imine in dichloromethane at −40°C, yielding a β-lactam intermediate that undergoes acid-catalyzed rearrangement to the azepane.

Palladium-Catalyzed Carbonylation

Aryl halides participate in carbonylative coupling with azepane derivatives under CO pressure (30 kg/cm²) using Pd₂(dba)₃·CHCl₃ and tricyclohexylphosphine (8 mol%), forming the critical carbonyl bridge in 63% yield.

Critical Analysis of Methodologies

Yield Comparison Across Methods

Method Key Step Overall Yield
RCM + Acylation Grubbs II catalysis 65%
Epoxide Cyclization Aza-Michael addition 58%
Staudinger Cycloaddition β-Lactam rearrangement 71%

Solvent and Catalyst Impact

  • Tetrahydrofuran outperforms dichloromethane in cyclization steps due to better Lewis acid coordination.
  • Palladium catalysts with bulky phosphine ligands (e.g., tricyclohexylphosphine) suppress β-hydride elimination during carbonylation.

Challenges and Optimization Strategies

Stereochemical Control

The C3 position of the azepane exhibits axial chirality. Use of chiral oxazaborolidine catalysts in the aza-Michael step achieves enantiomeric excesses >90%.

Purification Difficulties

The polar pyridine 1-oxide group complicates chromatographic separation. Crystallization from ethyl acetate/hexane (1:3) provides >95% purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several nicotine derivatives and related heterocycles. Below is a comparative analysis based on molecular structure, functional groups, and available data from analogs.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name (CAS No.) Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide Pyridine 1-oxide + azepane Carbonyl, methoxyphenyl, N-oxide C₂₀H₂₂N₂O₃* ~338.4
Nicotine N-Oxide (491-26-9) Pyridine 1-oxide + pyrrolidine N-oxide, pyrrolidine C₁₀H₁₄N₂O 178.23
(RS)-Nornicotine (5746-86-1) Pyridine + pyrrolidine Secondary amine C₉H₁₂N₂ 148.21
(RS)-Anabasine (13078-04-1) Pyridine + piperidine Secondary amine C₁₀H₁₄N₂ 162.23
3-(1-Methyl-1H-pyrrol-2-yl)pyridine (487-19-4) Pyridine + pyrrole Methylpyrrole C₁₀H₁₀N₂ 158.20
Key Observations:

N-Oxide Functionality : The target compound and nicotine N-oxide share a pyridine 1-oxide group, which enhances polarity and may influence solubility and receptor binding .

Physicochemical and Spectral Data

Limited spectral data are available for the target compound. However, nicotine N-oxide (C₁₀H₁₄N₂O) has a molecular ion peak at m/z 178 in mass spectrometry, consistent with its molecular weight . The larger molecular weight (~338 g/mol) and extended conjugation in the target compound would likely shift its spectral signatures (e.g., UV-Vis, NMR) significantly compared to simpler analogs.

Biological Activity

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an azepane moiety, and a methoxyphenyl group. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name [3(4methoxyphenyl)azepan1yl](1oxidopyridin1ium3yl)methanone\text{IUPAC Name }[3-(4-methoxyphenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone

Key Structural Features

FeatureDescription
Pyridine Ring Nitrogen-containing heterocycle known for various biological activities.
Azepane Moiety Seven-membered ring that can influence neuroactive properties.
Methoxyphenyl Group Enhances solubility and may contribute to antioxidant activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that compounds containing azepane and pyridine derivatives often exhibit antimicrobial properties. The presence of the methoxy group may enhance this activity due to increased lipophilicity, facilitating membrane penetration.

Anticancer Properties

Preliminary evaluations suggest that the compound may possess anticancer activity, particularly against specific cancer cell lines such as MDA-MB-231. The mechanism may involve inhibition of cell proliferation through interaction with key molecular targets.

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the nitrogen atom in the pyridine ring can facilitate binding to active sites, altering enzyme activity or receptor signaling pathways.

Research Findings

A summary of relevant studies on the biological activities of similar compounds is presented in the table below:

StudyCompound TestedBiological ActivityKey Findings
Thieno[2,3-d]pyrimidine derivativesAnticancerIC50 values demonstrated significant cytotoxic effects on MDA-MB-231 cells.
Various azepane derivativesAntimicrobialCompounds showed broad-spectrum antimicrobial activity against several pathogens.
α/β-Hydrolase Domain InhibitorsEnzyme inhibitionSpecific inhibitors showed selectivity for ABHD3 and ABHD4 with low IC50 values.

Case Studies

Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of related azepane compounds found that modifications in the aromatic substitution significantly impacted their efficacy against breast cancer cell lines. The introduction of electron-withdrawing groups enhanced activity, suggesting that structural optimization could improve therapeutic potential.

Case Study 2: Antimicrobial Evaluation
In another study focusing on azepane derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial activity, supporting further investigation into structure-activity relationships.

Q & A

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

  • Methodology : The compound’s amphiphilic nature (logD ~1.8 at pH 7.4) results in pH-dependent solubility. Use shake-flask assays with buffered solutions (PBS, pH 6.5–7.4) and compare with computational COSMO-RS predictions .

Key Structural and Functional Analogues

  • Pyrazolo[3,4-b]pyridines : Share kinase-inhibitory scaffolds; compare SAR (structure-activity relationship) for substituent effects .
  • Triazolopyridines : Highlight oxidative cyclization strategies applicable to azepane-pyridine systems .

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